![molecular formula C21H25N3O3 B2677958 1-Cyclohexyl-3-[(4-phenylmethoxybenzoyl)amino]urea CAS No. 876281-31-1](/img/structure/B2677958.png)
1-Cyclohexyl-3-[(4-phenylmethoxybenzoyl)amino]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “1-Cyclohexyl-3-[(4-phenylmethoxybenzoyl)amino]urea” is complex, with multiple functional groups. The molecule includes a cyclohexyl group, a phenylmethoxybenzoyl group, and a urea group.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.04g/cm^3, a boiling point of 701°C at 760 mmHg, a refractive index of 1.552, and a flash point of 105.6°C .Applications De Recherche Scientifique
Chemical Synthesis and Molecular Structure
1-Cyclohexyl-3-[(4-phenylmethoxybenzoyl)amino]urea, as a component of cyclic dipeptidyl ureas, has been utilized in chemical synthesis. For example, in the study by Sañudo et al. (2006), cyclohexyl isocyanide was used alongside other compounds to synthesize a new class of pseudopeptidic triazines. This highlights its role in the development of novel molecular structures and potential applications in medicinal chemistry and material science (Sañudo et al., 2006).
Development of Heterocyclic Compounds
The compound has been employed in the formation of heterocycles. Bischoff and Schroeder (1983) demonstrated the use of similar urea compounds in the synthesis of heterocyclic structures like quinazolines, which are significant in pharmaceutical research (Bischoff & Schroeder, 1983).
Applications in Biochemistry
In biochemistry, analogs of this urea compound have been studied for their potential as enzyme inhibitors. Vidaluc et al. (1995) synthesized flexible aryl(thio)ureas to assess their antiacetylcholinesterase activity, demonstrating the potential of urea derivatives in therapeutic applications (Vidaluc et al., 1995).
Exploration in Material Science
The compound's derivatives have been explored in material science for their utility in creating novel polymers and coatings. For instance, Yang et al. (2004) developed fluorinated polyimides using a similar compound, demonstrating its utility in creating materials with specific properties like solubility and thermal stability (Yang et al., 2004).
Corrosion Inhibition
In the field of corrosion science, derivatives of this compound have been investigated as corrosion inhibitors. Mistry et al. (2011) studied the inhibition effect of triazinyl urea derivatives on mild steel, showing the compound's potential in industrial applications to protect metals from corrosion (Mistry et al., 2011).
Propriétés
IUPAC Name |
1-cyclohexyl-3-[(4-phenylmethoxybenzoyl)amino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c25-20(23-24-21(26)22-18-9-5-2-6-10-18)17-11-13-19(14-12-17)27-15-16-7-3-1-4-8-16/h1,3-4,7-8,11-14,18H,2,5-6,9-10,15H2,(H,23,25)(H2,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRKAQMZAQLJQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NNC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
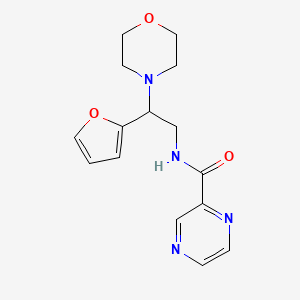
![1-[4-(3-Methyl-1,2-oxazole-5-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2677876.png)
![N-{2-[6-(methylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide](/img/structure/B2677879.png)

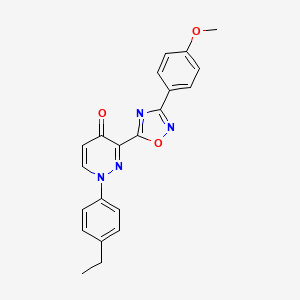

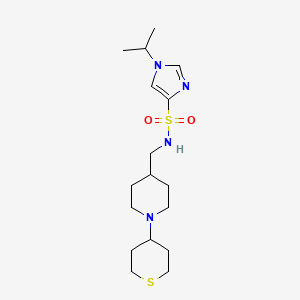
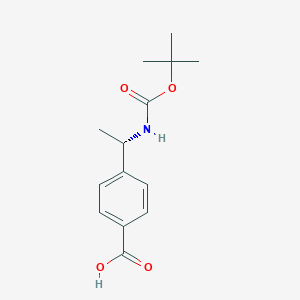
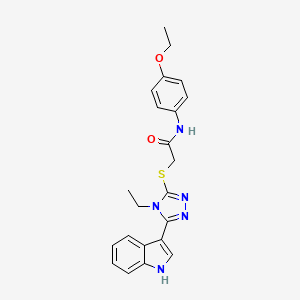

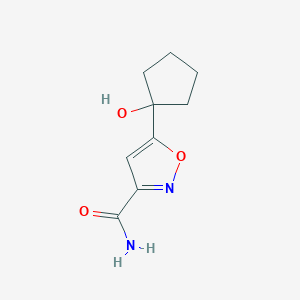
![1-(3-Chlorophenyl)-5-[[4-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2677894.png)
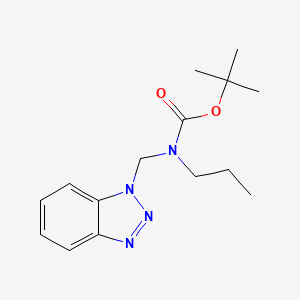
![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate](/img/structure/B2677898.png)
